6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Overview
Description
6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid, also known as MDICA, is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MDICA is a bicyclic compound that contains a carboxylic acid functional group and a methoxy group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments.
Scientific Research Applications
Application 1: Retinoic Acid Receptor α Agonists
- Summary of the Application: A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized . These compounds exhibit moderate RARα binding activity and potent antiproliferative activity .
- Results or Outcomes: One compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
Application 2: Synthesis of Indole Derivatives
- Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
Application 3: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes: Due to their diverse biological activities, indole derivatives have created interest among researchers to synthesize a variety of indole derivatives .
Application 4: Synthesis of 1-Indanones
- Summary of the Application: 1-Indanone derivatives have a broad range of biological activities and are used as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment .
- Results or Outcomes: Due to their diverse biological activities, 1-indanone derivatives have created interest among researchers .
Application 5: Organic Synthesis
- Summary of the Application: This compound is widely used in the field of organic synthesis, often used as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes .
- Results or Outcomes: The outcomes of this application would depend on the specific reactions or syntheses being conducted .
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCMRDYGSQTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601413 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
CAS RN |
77366-70-2 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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